BENGHE Foundational & Exploratory

Check Availability & Pricing

3-Cyclopropyl-5-isoxazolecarboxylic acid
solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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An In-Depth Technical Guide to the Solubility Profile of 3-Cyclopropyl-5-isoxazolecarboxylic
Acid

Introduction
Overview of the Molecule: 3-Cyclopropyl-5-
iIsoxazolecarboxylic Acid

3-Cyclopropyl-5-isoxazolecarboxylic acid is a heterocyclic organic compound featuring an
isoxazole ring substituted with a cyclopropyl group at the 3-position and a carboxylic acid at the
5-position. While this nomenclature is precise, the compound is often found in chemical
databases under the systematically equivalent name 5-Cyclopropyl-3-isoxazolecarboxylic acid,
corresponding to CAS Number 110256-15-0.[1][2][3] This guide will refer to the compound
under this CAS number to ensure consistency with available reference data.

The molecule's structure integrates three key functional moieties: a polar, aromatic isoxazole
ring, a lipophilic cyclopropyl group, and an ionizable carboxylic acid. This combination imparts a
distinct physicochemical profile that is critical to understand for applications in medicinal
chemistry and drug development.

The Critical Role of Solubility in Drug Development
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Aqueous solubility is a paramount physical property of an active pharmaceutical ingredient
(API). It governs the rate and extent of dissolution in the gastrointestinal tract, which is often
the rate-limiting step for oral absorption and subsequent bioavailability.[4] A poorly soluble
compound can lead to low and variable drug exposure, complicating clinical development and
potentially rendering an otherwise potent molecule therapeutically ineffective. Therefore, a
comprehensive understanding of an API's solubility profile across a physiologically relevant pH
range is a cornerstone of pre-formulation science.[5]

Objectives of this Guide

This technical guide provides a comprehensive framework for characterizing the solubility
profile of 3-Cyclopropyl-5-isoxazolecarboxylic acid. Authored from the perspective of an
application scientist, it aims to deliver not only standardized protocols but also the scientific
rationale behind the experimental choices. This document will cover:

The fundamental physicochemical properties of the molecule.

The influence of its constituent functional groups on solubility.

Detailed, self-validating protocols for determining thermodynamic solubility and pH-solubility
profiles.

Guidance on data interpretation and its implications for drug development.

Physicochemical Characterization

A thorough analysis of the molecule's structure is the first step in predicting and understanding
its solubility behavior.

Molecular Structure and Properties

The key physicochemical properties of 5-Cyclopropyl-3-isoxazolecarboxylic acid (CAS 110256-
15-0) are summarized below.
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Property Value Source(s)
CAS Number 110256-15-0 [1][2][3]
Molecular Formula C7H7NOs [1][2]
Molecular Weight 153.14 g/mol [11[2]
Appearance Solid [2]

Melting Point 96-100 °C [1][2]
Predicted pKa 3.46 £0.10 [1]

Impact of Key Moieties on Solubility

The overall solubility of the molecule is a composite of the contributions from its three primary
structural components.

e The Isoxazole Ring: The isoxazole ring is a five-membered aromatic heterocycle containing
both nitrogen and oxygen. This imparts polarity and the capacity for hydrogen bonding,
where the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[6][7] The
aromatic nature of the ring system contributes to its stability. In drug design, the isoxazole
moiety is valued for its ability to improve pharmacokinetic profiles and participate in various
biological interactions.[8][9] Its inherent polarity suggests a favorable interaction with polar
solvents like water.[6]

e The Carboxylic Acid Group: This is the most influential group regarding aqueous solubility. As
a weak acid, its ionization state is dictated by the pH of the surrounding medium.

o At pH values significantly below its pKa (~3.46), the carboxylic acid will be predominantly
in its neutral, protonated form (-COOH). This form is less polar and is expected to have
significantly lower aqueous solubility. This is referred to as the intrinsic solubility (So).

o At pH values above its pKa, the group will deprotonate to form the carboxylate anion (-
COO"). The resulting ionic charge dramatically increases the molecule's polarity and its
ability to interact with water, leading to a substantial increase in solubility.
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e The Cyclopropyl Group: The cyclopropyl fragment is a small, rigid, and lipophilic (fat-loving)
alkyl group.[10] In medicinal chemistry, it is frequently incorporated to enhance metabolic
stability, improve binding to biological targets, and increase lipophilicity.[11][12] This
increased lipophilicity counteracts the hydrophilic contributions of the isoxazole and
carboxylate groups, effectively reducing the molecule's intrinsic aqueous solubility.

Foundational Solubility Concepts & Prediction
Intrinsic vs. Apparent Solubility

It is crucial to distinguish between two types of solubility. Intrinsic solubility (So) is the
equilibrium solubility of the free, un-ionized form of the compound in a saturated solution. For
an acidic compound like this one, So is the solubility at a pH low enough to suppress ionization
completely (typically 2 pH units below the pKa). Apparent solubility is the total solubility of all
species (ionized and un-ionized) at a specific pH. For this molecule, the apparent solubility will
increase as the pH rises above the pKa.

The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described
by the Henderson-Hasselbalch equation. For a weak acid, the total apparent solubility (S_pH)
at a given pH can be related to its intrinsic solubility (So) and its pKa by the following equation:

SpH = So * (1 + 10(pH - pKa))

This equation predicts that the solubility will increase tenfold for every unit increase in pH
above the pKa, which is a key characteristic to verify during experimental profiling.

Experimental Determination of the Solubility Profile
Rationale for Method Selection

To generate a robust and reliable solubility profile, the Thermodynamic (Equilibrium) Shake-
Flask Method is the gold standard.[13][14] This method measures the concentration of a
compound in a saturated solution after it has reached equilibrium, providing the most accurate
and thermodynamically stable solubility value. It is recommended by regulatory bodies like the
WHO for biopharmaceutics classification.[15] While other methods like potentiometric titration
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exist, the shake-flask approach is direct, universally accepted, and applicable to all types of
compounds.[16][17]

Protocol 1: Thermodynamic Intrinsic Solubility (So)
Determination

This protocol determines the baseline solubility of the neutral form of the molecule.

Principle: An excess amount of the solid API is agitated in an acidic buffer (pH < pKa - 2) at a
constant temperature until equilibrium is achieved. The supernatant is then analyzed to
determine the concentration of the dissolved API.

Step-by-Step Methodology:

o Buffer Preparation: Prepare a 0.01 N HCI buffer, which has a pH of 2.0. Verify the pH with a
calibrated meter. This pH is sufficiently below the predicted pKa of 3.46 to ensure the
compound is >99% un-ionized.

o Sample Preparation: For each replicate (minimum n=3), weigh an amount of 3-Cyclopropyl-
5-isoxazolecarboxylic acid sufficient to create a slurry and ensure an excess of
undissolved solid remains at equilibrium (e.g., 2-5 mg) into a clean glass vial.

 Incubation: Add a precise volume of the pH 2.0 buffer (e.g., 1-2 mL) to each vial. Seal the
vials securely.

» Equilibration: Place the vials in an orbital shaker or on a rotator in a temperature-controlled
environment set to 25°C (for standard solubility) or 37°C (for biorelevance).[15] Agitate at a
speed sufficient to keep the particles suspended without creating a vortex. A typical
equilibration time is 24-48 hours.

o Trustworthiness Check: To confirm equilibrium is reached, samples can be taken at
multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when
consecutive measurements are within an acceptable variance (e.g., <5%).

o Phase Separation: After equilibration, separate the undissolved solid from the saturated
solution. This is a critical step to avoid artificially high results. Use one of the following
methods:
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o Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).

o Filtration: Filter the suspension using a low-binding syringe filter (e.g., 0.22 um PVDF).
Note: A filter validation study should be performed to ensure the API does not adsorb to
the filter material.

o Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute it as necessary
with a suitable mobile phase or solvent. Quantify the concentration of the dissolved API
using a validated analytical method, such as High-Performance Liquid Chromatography with
UV detection (HPLC-UV).

o Calculation: Calculate the intrinsic solubility (So) in mg/mL or pg/mL based on the measured
concentration and any dilution factors. Report the mean and standard deviation of the
replicates.

Diagram: Workflow for Intrinsic Solubility Determination

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Preparation

Weigh Excess API
(n=3)

Add Acidic Buffer
(e.g., pH 2.0)

Agitate at Constant Temp
(e.q., 24-48h at 25°C)

Analvsis

Separate Solid/Liquid
(Centrifuge or Filter)

y

Quantify Supernatant
(e.g., HPLC-UV)

Calculate So

(mg/mL)

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory
Check Availability & Pricing

Prepare Buffer Series
(e.g., pH 1.2, 3.5, 4.5, 6.8)

Execute Shake-Flask Protocol

(from 4.2) for each pH

//QC Step
¥
Verify Final pH Quantify Solubility
of each sample for each pH point

Plot log(Solubility) vs. pH

Analyze Profile:
Determine So and experimental pKa

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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